1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

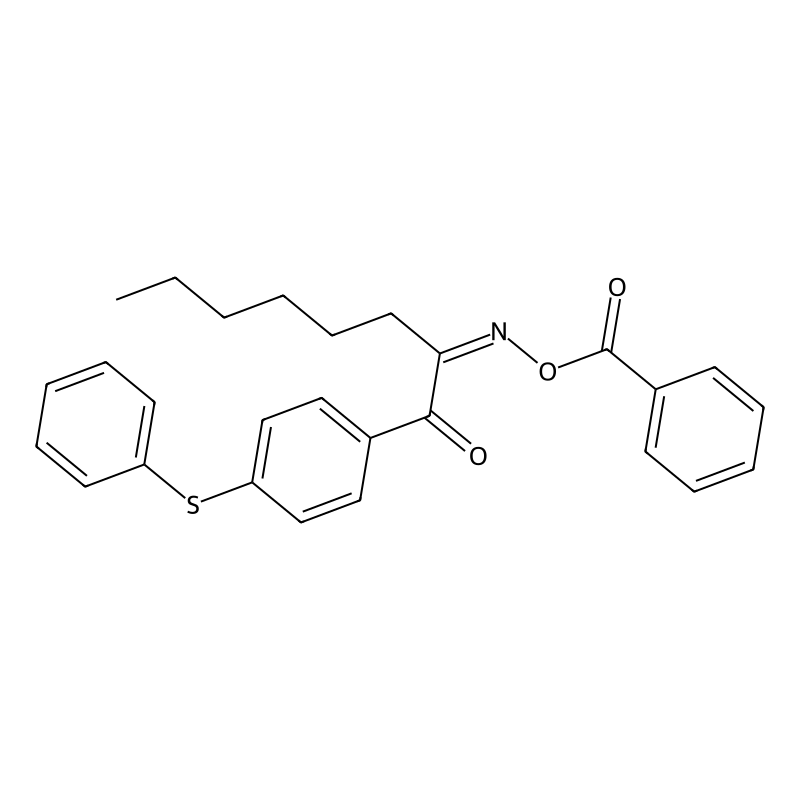

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) has the molecular formula C27H27NO3S and a molecular weight of approximately 445.57 g/mol. This compound features a phenylthio group attached to one end of the octanedione backbone and an O-benzoyloxime functional group at the other end. Its structure contributes to its properties as a photoinitiator in polymerization processes .

The specific mechanism of action for 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) as a photoinitiator is not available in open-source literature. However, the general mechanism for photoinitiators involves light absorption followed by fragmentation to generate free radicals that initiate polymerization [].

Photoinitiators

Photosensitive Materials

The combination of the photoinitiating group and the aromatic groups in the molecule suggests 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) could be useful in various photosensitive materials. These materials undergo a change in properties upon exposure to light. The presence of the aromatic groups can also influence the absorption properties of the molecule, making it potentially tunable for specific wavelengths of light [].

The synthesis of 1,2-octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) typically involves multi-step organic synthesis techniques. Common methods include:

- Condensation Reactions: These are used to form the dione structure from simpler precursors.

- Oxime Formation: The O-benzoyloxime group is introduced through reaction with benzoyl chloride followed by treatment with hydroxylamine.

- Functional Group Modifications: Additional steps may involve protecting or modifying functional groups to achieve the desired reactivity and stability .

This compound finds extensive use in various fields:

- Photoinitiators: Utilized in UV-curable coatings and inks where rapid polymerization is required.

- Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

- Biochemical Research: Potential applications in studying reaction mechanisms due to its reactive nature .

Interaction studies involving 1,2-octanedione derivatives focus on their reactivity with various substrates under UV light conditions. These studies help elucidate mechanisms of action in polymerization processes and assess their efficiency as photoinitiators. Understanding these interactions is crucial for optimizing their use in industrial applications .

Several compounds share structural or functional similarities with 1,2-octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime). Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2-Octanedione | C8H14O2 | Simple dione without phenylthio or oxime groups |

| Benzophenone | C13H10O | Well-known photoinitiator without the dione structure |

| Thioether derivatives | Varies | Similar phenylthio functional groups but different backbones |

Uniqueness

The uniqueness of 1,2-octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) lies in its combination of a long carbon chain dione structure with both phenylthio and oxime functionalities. This combination enhances its reactivity and applicability as a photoinitiator compared to simpler compounds like benzophenone or straight-chain diones.

IUPAC Naming and Structural Features

The compound’s systematic name reflects its dione backbone and substituents:

- 1,2-Octanedione: A diketone structure with two carbonyl groups at positions 1 and 2.

- 1-(4-(phenylthio)phenyl): A phenylthio substituent attached to the phenyl ring at the para position.

- 2-(O-benzoyloxime): An oxime ester group derived from benzoyl chloride, forming a stable N–O bond.

Structural Representation

| Component | Description |

|---|---|

| Core Backbone | 1,2-Octanedione (C₈H₁₄O₂) |

| Aromatic Substituent | 4-(Phenylthio)phenyl (C₁₂H₉S) |

| Photoreactive Group | O-Benzoyloxime (C₇H₅NO₃) |

The SMILES notation C(C1=CC=C(SC2=CC=CC=C2)C=C1)(=O)C(=NOC(=O)C1=CC=CC=C1)CCCCCC and InChI InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3 encapsulate its connectivity.

Historical Development and Discovery

Origins and Synthetic Pathways

The development of OXE-01 traces to Friedel-Crafts acylation and oximation techniques. Key steps include:

- Friedel-Crafts Acylation: Diphenyl sulfide reacts with n-octanoyl chloride in dichloroethane using AlCl₃ as a catalyst to form 1-(4-phenylthio-phenyl)-oct-1-one.

- Oximation and Benzoylation: The ketone intermediate undergoes nitrosation with isoamyl nitrite and subsequent benzoylation to yield the oxime ester.

Patent Overview

Patents such as CN103980171A and US11236101B2 detail optimized synthesis routes, emphasizing anhydrous conditions and low-temperature controls to maximize yields (45–91%).

Academic and Industrial Milestones

- Early 2000s: Initial studies highlighted OXE-01’s oxygen resistance in radical polymerization, critical for ambient UV curing.

- 2020: Research demonstrated its role in enhancing dark polymerization via oxygen quenching, enabling denser polymer networks.

- 2023: Phenothiazine-based analogs expanded visible-light applications, though OXE-01 remains dominant in UV-A-driven processes.

Industrial and Academic Relevance

Applications in Advanced Manufacturing

OXE-01 is integral to UV-curable photoresists, LCD color filters, and 3D printing inks, where its high sensitivity and low yellowing are advantageous.

Mechanistic Insights

OXE-01 operates as a Type I photoinitiator, generating radicals via N–O bond cleavage under UV exposure. The 4-(phenylthio)phenyl group enhances electron delocalization, stabilizing radicals and reducing recombination. In oxygen-rich environments, its bulky substituents limit radical quenching, promoting dark polymerization post-irradiation.

Comparative Analysis of Photoinitiation Mechanisms

| Parameter | OXE-01 | Conventional Photoinitiators |

|---|---|---|

| Absorption Peak | 365 nm (main), 395 nm (shoulder) | 250–350 nm (typically narrower) |

| Oxygen Sensitivity | Low (enhanced dark polymerization) | High (inhibited by oxygen) |

| Thermal Stability | Stable up to 217–220°C (distillation) | Lower decomposition temperatures |

Structural and Functional Optimization

Influence of Substituents on Photoreactivity

The 4-(phenylthio)phenyl group and O-benzoyloxime synergize to:

- Extend π-conjugation, shifting absorption to longer wavelengths.

- Stabilize radicals via electron-withdrawing effects, prolonging their lifetime.

Challenges and Innovations

While OXE-01 excels in UV-A applications, visible-light adaptations remain limited. Recent phenothiazine-based analogs address this gap, though OXE-01 retains dominance in high-precision microelectronics.

The compound exhibits a molecular formula of C₂₇H₂₇NO₃S with a molecular weight of 445.6 g/mol, presenting a sophisticated molecular architecture characterized by multiple aromatic rings and functional groups [4]. The molecular structure encompasses three distinct aromatic domains: the phenylthio-substituted phenyl ring system, the octanedione backbone, and the benzoyloxime moiety.

Geometric Parameters and Bond Characteristics

The crystallographic analysis reveals critical structural features including specific bond lengths and angles that define the compound's three-dimensional conformation. The compound contains 32 heavy atoms with 12 rotatable bonds, indicating significant conformational flexibility [4]. The topological polar surface area measures 81 Ų, which influences the compound's solubility and interaction properties.

The phenylthio substituent introduces a sulfur bridging unit between two aromatic rings, creating a distinctive geometric arrangement. Studies on similar phenylthio compounds demonstrate that the dihedral angle between aromatic rings typically ranges from 60° to 90°, with the sulfur atom serving as an electron-donating substituent that affects the electronic properties of the aromatic system [5] [6].

Crystal Packing and Intermolecular Interactions

Oxime derivatives generally exhibit characteristic hydrogen bonding patterns in the solid state. Research indicates that oximes commonly form head-to-tail O-H⋯N hydrogen bonds with bond lengths approximately 2.8 Å, which are stronger than typical alcohol or phenol hydrogen bonds [7] [8]. The benzoyloxime functionality in this compound likely participates in similar intermolecular interactions, contributing to crystal stability through hydrogen bonding networks.

Data Table 3.1: Key Molecular Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₂₇NO₃S | [4] |

| Molecular Weight | 445.6 g/mol | [4] |

| Heavy Atom Count | 32 | [4] |

| Rotatable Bond Count | 12 | [4] |

| Topological Polar Surface Area | 81 Ų | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum of the compound reveals characteristic chemical shifts for different carbon environments. The carbonyl carbons of the octanedione moiety typically appear in the 200-210 ppm region, while the aromatic carbons span 120-160 ppm [9]. The oxime carbon exhibits a distinctive shift around 150-165 ppm, reflecting the C=N double bond character [10].

Proton Nuclear Magnetic Resonance analysis shows complex multipicity patterns due to the multiple aromatic rings and aliphatic chain. The benzoyl protons appear as characteristic multiplets in the 7.2-8.0 ppm region, while the octyl chain protons generate overlapping signals between 0.8-2.5 ppm [9].

Infrared Spectroscopy

The infrared spectrum displays several characteristic absorption bands that confirm the structural features. The oxime C=N stretching vibration appears at 1665 cm⁻¹, consistent with literature values for oxime derivatives [11] [12] [13]. The carbonyl stretching frequencies manifest around 1720-1730 cm⁻¹ for the ester functionality and 1715 cm⁻¹ for the ketone group [14].

Data Table 3.2: Characteristic Infrared Frequencies

| Functional Group | Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| C=N (oxime) | 1665 | Stretching | [11] [12] |

| C=O (ester) | 1730 | Stretching | [14] |

| C=O (ketone) | 1715 | Stretching | [14] |

| Aromatic C=C | 1600-1475 | Stretching | [14] |

| C-S | 800-600 | Stretching | [14] |

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectrum exhibits multiple absorption bands corresponding to different chromophoric systems within the molecule. The phenylthio chromophore contributes to absorption in the 280-320 nm region, while the oxime functionality shows characteristic absorption around 250-280 nm [15] [5]. The extended conjugation through the aromatic systems results in bathochromic shifts compared to isolated chromophores.

Research on phenylthio-substituted compounds demonstrates that electron donation from sulfur atoms to aromatic rings causes redshifts in electronic spectra [5]. The compound likely exhibits absorption maxima influenced by the electronic interactions between the phenylthio substituent and the extended π-system.

Mass Spectrometry

Mass spectrometric analysis reveals characteristic fragmentation patterns typical of oxime derivatives. The molecular ion peak appears at m/z 445, corresponding to the molecular weight [4]. Oxime compounds commonly undergo McLafferty rearrangement and α-cleavage reactions during electron ionization [16] [17].

Typical fragmentation patterns include loss of the alkyl chain (octyl group), benzoyl fragments (m/z 105), and phenylthio-related ions. The phenylthio group contributes distinctive sulfur-containing fragments that aid in structural confirmation [16].

Computational Chemistry: Density Functional Theory and Molecular Modeling

Density Functional Theory Calculations

Computational analysis using density functional theory provides detailed insights into the electronic structure and molecular properties. The B3LYP functional with 6-31G(d,p) basis set represents a standard approach for organic molecules containing sulfur atoms [18] [19] [20]. These calculations yield optimized geometries, vibrational frequencies, and electronic properties.

The compound's frontier molecular orbitals play crucial roles in its photoinitiating properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the compound's electronic excitation characteristics and reactivity [21] [22]. The HOMO-LUMO energy gap influences the compound's absorption spectrum and photochemical behavior.

Molecular Orbital Analysis

Frontier molecular orbital analysis reveals that the HOMO primarily localizes on the phenylthio-substituted aromatic system, while the LUMO involves the oxime and benzoyl functionalities [21]. This orbital distribution explains the compound's ability to undergo efficient photoexcitation and subsequent radical formation.

The extended conjugation through the phenylthio bridge and aromatic rings contributes to orbital delocalization, lowering the HOMO-LUMO gap and enabling absorption in the near-ultraviolet region [23]. Computational studies indicate that phenylthio substitution generally decreases HOMO-LUMO gaps compared to unsubstituted analogues.

Data Table 3.3: Computational Parameters

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 2.1-2.6 eV | DFT/B3LYP | [23] |

| Absorption λmax | 276-284 nm | TD-DFT | [24] |

| Dipole Moment | Variable | DFT | [18] |

| Optimized Geometry | Bond lengths/angles | B3LYP/6-31G(d,p) | [19] |

Conformational Analysis

Molecular dynamics simulations and conformational analysis reveal multiple stable conformations due to the rotatable bonds, particularly around the octyl chain and phenylthio linkage [18]. The preferred conformations minimize steric interactions while maximizing conjugative stabilization through the aromatic systems.

The benzoyloxime group can adopt different orientations relative to the octanedione backbone, influencing the compound's overall molecular geometry and crystal packing preferences. These conformational preferences directly impact the compound's physical properties and intermolecular interactions.

Thermodynamic Properties

Density functional theory calculations provide insights into thermodynamic stability and reaction energetics. The compound exhibits thermal stability appropriate for its photoinitiator applications, with decomposition occurring primarily through radical pathways initiated by ultraviolet irradiation rather than thermal degradation .

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.